molecular formula C19H24BF3N2O3 B13925138 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole

Cat. No.: B13925138
M. Wt: 396.2 g/mol
InChI Key: INMVEKAGASODBQ-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a tetrahydropyran ring, a dioxaborolane moiety, and a trifluoromethyl group attached to an indazole core.

Preparation Methods

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The tetrahydropyran ring and the dioxaborolane moiety are then introduced using appropriate protecting group strategies and coupling reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The dioxaborolane moiety may also participate in interactions with biomolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole can be compared with similar compounds, such as:

    1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indazole:

    1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole: Lacks the dioxaborolane moiety, influencing its ability to undergo coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H24BF3N2O3

Molecular Weight

396.2 g/mol

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)indazole

InChI

InChI=1S/C19H24BF3N2O3/c1-17(2)18(3,4)28-20(27-17)14-9-12(19(21,22)23)10-15-13(14)11-24-25(15)16-7-5-6-8-26-16/h9-11,16H,5-8H2,1-4H3

InChI Key

INMVEKAGASODBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3C4CCCCO4)C(F)(F)F

Origin of Product

United States

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